

Application Notes and Protocols: Synthesis of Osimertinib and its Analogues

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Compound of Interest

Compound Name: *Egfr-IN-89*

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These application notes provide a detailed overview of the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its analogues. The included protocols are based on established literature and are intended to guide researchers in the development of synthetic strategies for this important class of anti-cancer agents.

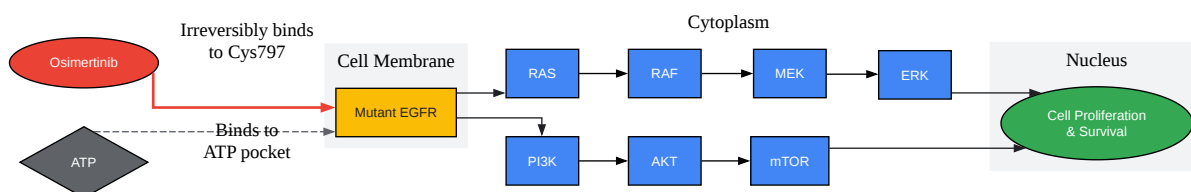
Introduction

Osimertinib (marketed as Tagrisso™) is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the irreversible covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][3] The development of synthetic routes to osimertinib and its analogues is a key area of research aimed at improving efficacy, reducing toxicity, and overcoming acquired resistance.

Signaling Pathway of Osimertinib

Osimertinib targets mutated forms of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell growth, proliferation, and survival. Mutations in EGFR can lead to its constitutive activation,

driving tumorigenesis. Osimertinib selectively inhibits the kinase activity of mutant EGFR, including the T790M resistance mutation, thereby blocking these oncogenic signals.



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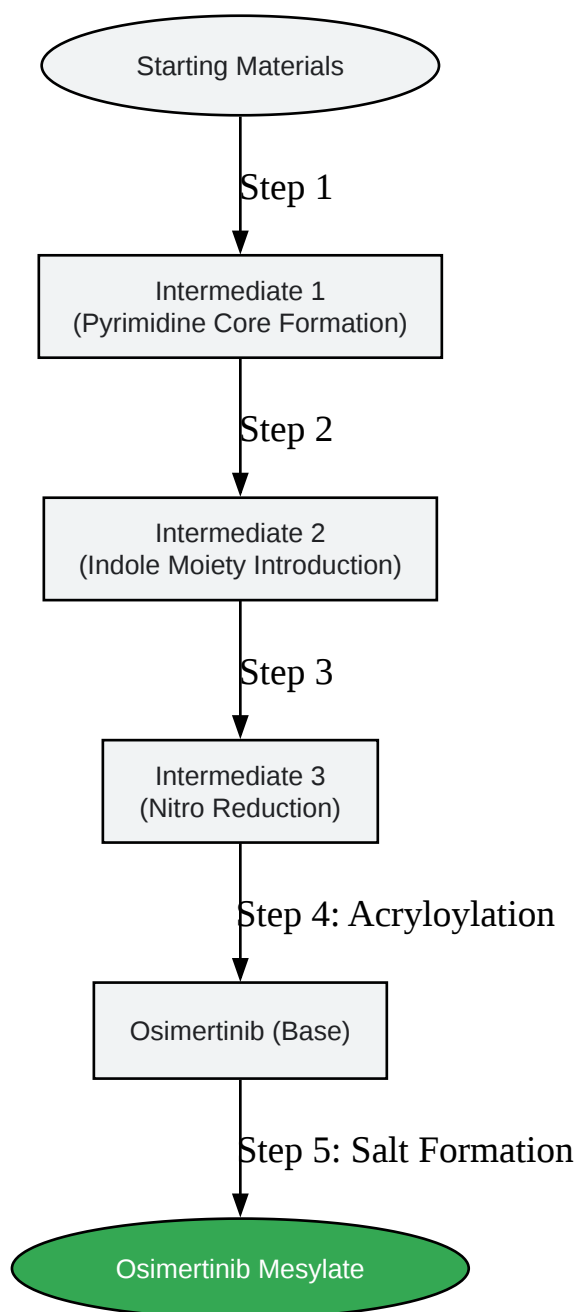
Caption: EGFR signaling pathway and the mechanism of action of osimertinib.

Synthetic Protocols

Several synthetic routes for osimertinib have been reported. A common and efficient approach involves a multi-step synthesis starting from commercially available materials. The following is a representative protocol.

General Experimental Workflow for Osimertinib Synthesis

The synthesis of osimertinib can be broadly divided into the formation of the pyrimidine core, introduction of the indole moiety, and finally, the attachment of the acrylamide side chain.



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Caption: General workflow for the synthesis of osimertinib.

Detailed Experimental Protocol for Osimertinib Synthesis

An optimized synthetic protocol has been reported with high yields.[4] The key steps are outlined below.

Step 1: Synthesis of N-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine

- Reactants: 4-fluoro-2-methoxy-5-nitroaniline, N,N,N'-trimethylethane-1,2-diamine.
- Reagents and Conditions: N,N-Dimethylacetamide (DMAC), Diisopropylethylamine (DIPEA), 110 °C, 6 hours.[4]
- Followed by: Reaction with cyanamide, 70 °C, 2 hours.[4]

Step 2: Synthesis of N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine

- Reactants: Product from Step 1, 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one.
- Reagents and Conditions: N,N-Dimethylformamide dimethyl acetal (DMA-DMF), reflux, 12 hours.[4]

Step 3: Synthesis of N1-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine

- Reactants: Product from Step 2.
- Reagents and Conditions: Hydrogen gas (H₂), Palladium on carbon (Pd/C), Methanol (MeOH), 2 hours.[4]

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

- Reactants: Product from Step 3, acryloyl chloride.
- Reagents and Conditions: Tetrahydrofuran (THF), Triethylamine (TEA), 0 °C to room temperature, 3 hours.[4]

Step 5: Synthesis of Osimertinib Mesylate

- Reactants: Osimertinib base, methanesulfonic acid (MsOH).

- Reagents and Conditions: Acetone and water, 50 °C.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of osimertinib and its analogues.

Table 1: Yields of Key Synthetic Steps for Osimertinib

Step	Product	Yield (%)	Reference
1. Guanidine Formation	N-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine	98	[4]
2. Pyrimidine Ring Formation	N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine	98	[4]
3. Nitro Reduction	N1-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine	quant.	[4]
4. Acryloylation	Osimertinib (Base)	87	[4]
5. Salt Formation	Osimertinib Mesylate	96	[5]
Overall Yield	Osimertinib	~68	[6]

Table 2: In Vitro Activity of Osimertinib and Analogue C-005

Compound	EGFR L858R/T790M IC50 (nM)	EGFR WT IC50 (nM)	Selectivity Index (WT/mutant)	Reference
Osimertinib	<15	480–1865	>30	[7]
C-005	Not specified	Not specified	>30	

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for the mutant EGFR over the wild-type (WT) form, which is desirable to minimize side effects.

Synthesis of Osimertinib Analogues

The synthesis of osimertinib analogues is an active area of research to improve its pharmacological properties. For example, a series of analogues with different headpieces have been designed and synthesized to mitigate toxicity. One such analogue, C-005, which features a pyrrolo-pyridine headpiece, has shown promising results. The general synthetic strategies for these analogues often follow a similar pathway to osimertinib, with modifications in the initial building blocks. Other research has focused on creating dual inhibitors, such as those targeting both EGFR and HDAC, by modifying the osimertinib scaffold.[8]

Conclusion

The synthetic protocols for osimertinib are well-established, offering high-yield routes to this clinically important drug. The development of osimertinib analogues continues to be a promising avenue for addressing challenges such as acquired resistance and off-target toxicities. The methodologies and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

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